Molecular Weight Reduction of 4.04 g/mol Relative to N-1 Propyl Analog Confers Favorable Ligand Efficiency
At 468.6 g/mol, 866017-35-8 is 4.04 g/mol lighter than the N-1 propyl analog 2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole (CAS 339277-30-4; MW = 472.64 g/mol) . According to the Bayer patent, the angiotensin II receptor pharmacophore tolerates only limited steric bulk at the N-1 position [1]. The lower molecular weight of the propargyl derivative conserves ligand efficiency metrics, which is a critical consideration in lead optimization campaigns where every dalton contributes to pharmacokinetic burden.
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 468.6 g/mol |
| Comparator Or Baseline | N-1 propyl analog (CAS 339277-30-4): 472.64 g/mol |
| Quantified Difference | ΔMW = −4.04 g/mol (−0.86%) |
| Conditions | Calculated from molecular formula: target C29H28N2O2S vs. comparator C29H32N2O2S |
Why This Matters
Lower molecular weight improves ligand efficiency indices, an important parameter for procurement decisions in fragment-based or lead-optimization programs.
- [1] Hanko R, Dressel J, Fey P, et al. Sulphonylbenzyl-substituted imidazoles. U.S. Patent 5,318,980, issued June 7, 1994. Assignee: Bayer Aktiengesellschaft. View Source
